Ipronidazole

Vue d'ensemble

Description

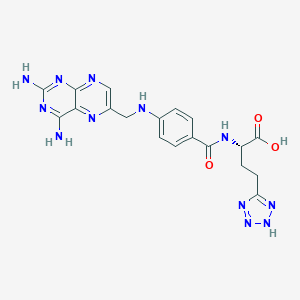

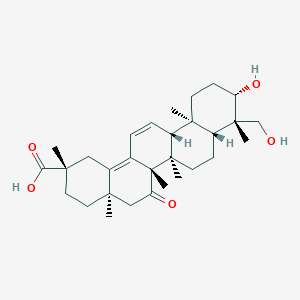

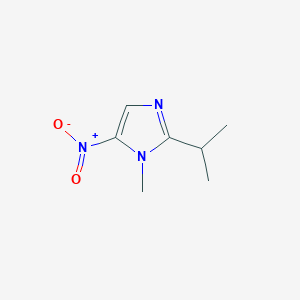

- (formule chimique :

- Plus précisément, il est utilisé pour traiter l'histomonose chez les dindes et pour gérer la dysenterie porcine {_svg_1}.

Ipronidazole : C7H11N3O2

) est principalement utilisé en médecine vétérinaire . Il appartient à la catégorie des agents antiprotozoaires .Applications De Recherche Scientifique

- Beyond veterinary use, Ipronidazole’s applications extend to other fields:

Chemistry: It serves as a model compound for studying nitroimidazoles.

Biology: Researchers explore its effects on protozoa and anaerobic organisms.

Medicine: Although primarily veterinary, its potential in human medicine warrants investigation.

Industry: Its synthesis and derivatives may find applications in pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Ipronidazole is an antiprotozoal drug of the nitroimidazole class . It primarily targets protozoan parasites, and it is used in veterinary medicine for the treatment of histomoniasis in turkeys and swine dysentery .

Mode of Action

This binding causes loss of the helical structure, strand breakage, and impairment of DNA function . Only susceptible organisms (bacteria and protozoa) appear to be capable of metabolizing the drug .

Biochemical Pathways

This compound affects the biochemical pathways of the protozoan parasites it targets. The drug interferes with the DNA structure of these organisms, leading to strand breakage and impairment of DNA function . This disruption of DNA structure and function inhibits the growth and reproduction of the parasites, effectively treating the infection .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed throughout the body. The drug is metabolized, with two major metabolites identified in the feces of rats and turkeys . The metabolites, along with the unchanged drug, are excreted primarily through the feces .

Result of Action

The result of this compound’s action is the effective treatment of certain protozoan infections. By disrupting the DNA structure and function of the parasites, the drug inhibits their growth and reproduction. This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the presence of other substances in the host organism’s system. Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Ipronidazole interacts with various biomolecules in the body. After oral administration, about 31% of the total radioactivity was found in the feces and in the contents of the gastrointestinal tract, 34% was found in the bile, 27% in urine, and 1.4% in the carcass, liver, and gut . Two major metabolites were isolated in the feces of rats and turkeys after an oral administration of this compound .

Cellular Effects

This compound has been found to be effective in the treatment of giardiasis, whereas it controls histomoniasis in poultry

Molecular Mechanism

It is known that nitroimidazoles, the class of drugs to which this compound belongs, alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol, via inhibition of the demethylation of lanosterol .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral administration, it is absorbed and distributed in the body, and then metabolized into two major metabolites

Méthodes De Préparation

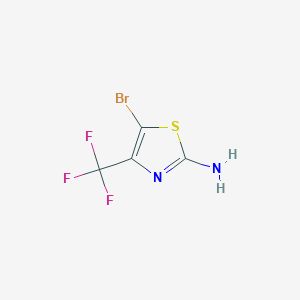

- La voie de synthèse de l'Ipronidazole implique plusieurs étapes. Il est notamment préparé par nitration du 1-méthyl-2-propan-2-ylimidazole .

- Les méthodes de production industrielles peuvent varier, mais le composé est généralement synthétisé à l'aide de procédures chimiques établies .

Analyse Des Réactions Chimiques

- L'Ipronidazole peut subir diverses réactions, notamment la réduction , l'oxydation et la substitution .

- Les réactifs et les conditions courantes comprennent les agents réducteurs (tels que le chlorure d'étain(II) ) pour les réactions de réduction.

- Les principaux produits formés dépendent des conditions de réaction spécifiques et des groupes fonctionnels impliqués.

Applications de la recherche scientifique

- Au-delà de l'utilisation vétérinaire, les applications de l'this compound s'étendent à d'autres domaines :

Chimie : Il sert de composé modèle pour l'étude des nitroimidazoles.

Biologie : Les chercheurs explorent ses effets sur les protozoaires et les organismes anaérobies.

Médecine : Bien qu'il soit principalement vétérinaire, son potentiel en médecine humaine mérite d'être étudié.

Industrie : Sa synthèse et ses dérivés pourraient trouver des applications dans les produits pharmaceutiques et les produits agrochimiques.

Mécanisme d'action

- L'this compound exerce ses effets en interférant avec la synthèse de l'ADN dans les protozoaires et les bactéries anaérobies.

- Il forme des radicaux nitro qui endommagent les composants cellulaires, ce qui entraîne la mort cellulaire.

- Les cibles moléculaires comprennent l'ADN et les protéines de transport d'électrons .

Comparaison Avec Des Composés Similaires

- L'unicité de l'Ipronidazole réside dans sa structure chimique et son mode d'action spécifiques.

- Les composés similaires comprennent le métronidazole , le tinidazole et d'autres nitroimidazoles utilisés en médecine et en pratique vétérinaire.

Propriétés

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046839 | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14885-29-1 | |

| Record name | Ipronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPRONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ipronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

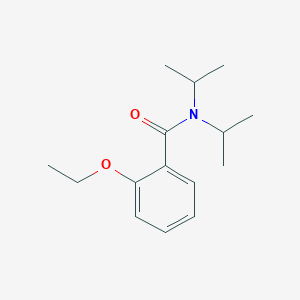

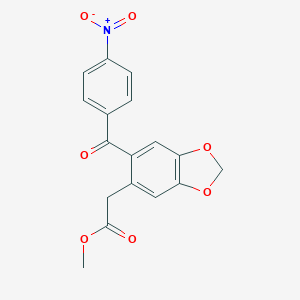

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ipronidazole primarily used for in veterinary medicine?

A: this compound is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].

Q2: Can this compound be used to treat clinical cases of swine dysentery?

A: Yes, studies show that administering this compound through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].

Q3: Does the presence of cupric sulfate in feed affect the efficacy of this compound against histomoniasis?

A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of this compound, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don’t explicitly state the molecular formula and weight of this compound, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in various matrices?

A5: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing this compound and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing this compound and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.

- High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of this compound and other nitroimidazoles in matrices like bovine milk [].

Q6: Are there any rapid screening methods available for detecting this compound residues in food products?

A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting this compound residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of this compound, but they might require confirmation by more specific techniques like LC-MS/MS.

Q7: What is known about the toxicity and safety of this compound in turkeys?

A: Studies indicate that this compound exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of this compound at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].

Q8: Is there any evidence of this compound residues accumulating in edible tissues after treatment?

A: Research shows that after a 4-week administration of this compound at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that this compound is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.

Q9: What is known about the potential for resistance development to this compound?

A9: While the provided abstracts don't directly address this compound resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.

Q10: What is the significance of studying this compound metabolism?

A: Understanding this compound metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of this compound in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of this compound in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.

Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring this compound misuse?

A: Research has shown that this compound residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of this compound in poultry production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.